![molecular formula C19H21NO3 B14269579 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole CAS No. 160924-75-4](/img/structure/B14269579.png)
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a methoxy group and an oxirane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole typically involves the reaction of 9-ethyl-3-(hydroxymethyl)carbazole with 2-(chloromethyl)oxirane in the presence of potassium hydroxide and potassium carbonate. The reaction is carried out in ethyl methyl ketone at 60°C for 36 hours . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or oxirane groups.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(oxiran-2-yl)methoxy]benzonitrile: Similar in structure due to the presence of an oxirane ring.
9H-carbazole derivatives: Various derivatives with different substituents on the carbazole core.
Uniqueness
What sets 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole apart is its combination of a carbazole core with both methoxy and oxirane substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160924-75-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9-[3-methoxy-2-(oxiran-2-ylmethoxy)propyl]carbazole |
InChI |
InChI=1S/C19H21NO3/c1-21-11-14(22-12-15-13-23-15)10-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
ACUKEDUPDYMNHY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


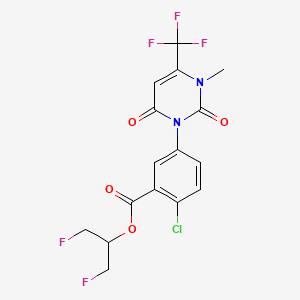
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
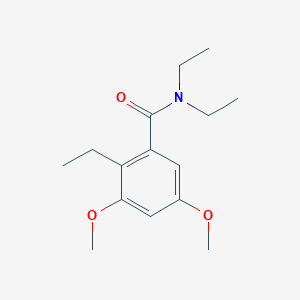
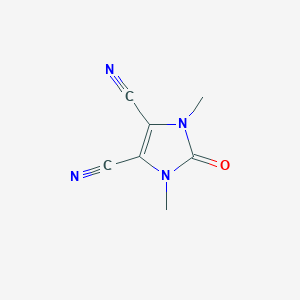
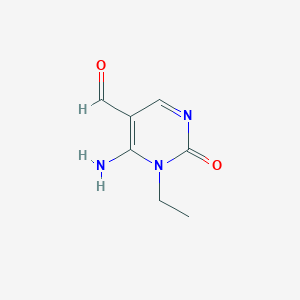
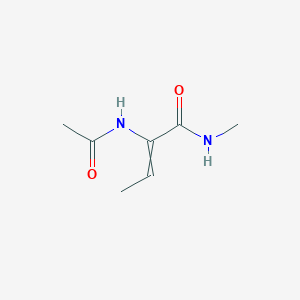

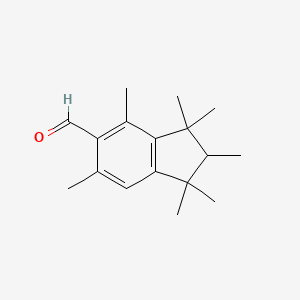
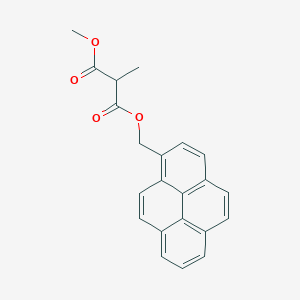
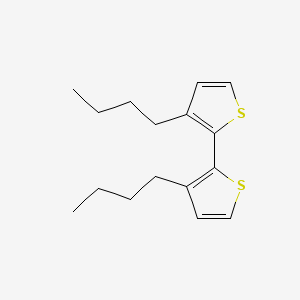
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
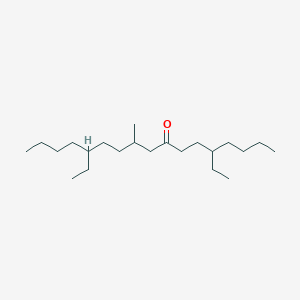
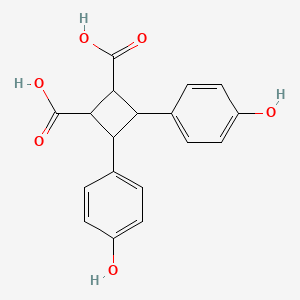
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
